

# Spectroscopic Profile of 2-Methoxybenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxybenzonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methoxybenzonitrile** (CAS No: 6609-56-9), a valuable building block in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure

**2-Methoxybenzonitrile**, also known as o-cyanoanisole, has a molecular formula of  $C_8H_7NO$  and a molecular weight of 133.15 g/mol .<sup>[1]</sup> The structure consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) and a nitrile group (-C≡N) at adjacent positions.

Figure 1: Structure of **2-Methoxybenzonitrile** with atom numbering for spectroscopic assignment.

## Spectroscopic Data Summary

The following sections summarize the NMR, IR, and MS data for **2-Methoxybenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Note on Available NMR Data: Publicly available, peer-reviewed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Methoxybenzonitrile** with definitive assignments are scarce. Some published data appears inconsistent with established principles of NMR spectroscopy.<sup>[2]</sup> For instance, reported values for the methoxy group's proton ( $\delta$  2.53) and carbon ( $\delta$  20.2) signals deviate significantly from expected ranges (~3.9 ppm and ~56 ppm, respectively).<sup>[2]</sup> The data presented below is based on typical chemical shifts for similar structures and should be confirmed with dedicated analysis.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted) Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.60	dd	~7.7, 1.7	1H	Ar-H (H6)
~7.55	ddd	~8.4, 7.5, 1.7	1H	Ar-H (H4)
~7.05	t	~7.5	1H	Ar-H (H5)
~6.98	d	~8.4	1H	Ar-H (H3)
~3.90	s	-	3H	$-\text{OCH}_3$ (H10)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted) Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16)

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C1 (-O)
~134	C4
~133	C6
~121	C5
~117	C≡N (C7)
~112	C3
~102	C2 (-CN)
~56	-OCH <sub>3</sub> (C10)

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum for **2-Methoxybenzonitrile** is expected to show characteristic peaks for the nitrile, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
2230 - 2220	Strong, Sharp	C≡N Stretch (Nitrile)
1600 - 1450	Strong-Medium	Aromatic C=C Ring Stretch
1280 - 1240	Strong	Aryl C-O Stretch (Asymmetric)
1050 - 1020	Strong	Aryl C-O Stretch (Symmetric)
780 - 740	Strong	C-H Out-of-Plane Bend (ortho-disubstituted)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for this type of compound.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
133	High	[M] <sup>+</sup> (Molecular Ion)
118	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
104	High	[M - CHO] <sup>+</sup>
90	Moderate	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>
76	Moderate	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe standardized procedures for obtaining the spectroscopic data presented.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxybenzonitrile** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer.
  - Set the spectral width to cover a range of 0 to 10 ppm.
  - Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
  - A larger number of scans (typically 128 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation: As **2-Methoxybenzonitrile** is a liquid or low-melting solid, the neat liquid film method is preferred.[3] Place one drop of the neat compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition:
  - Record a background spectrum of the empty spectrometer.
  - Place the assembled salt plates into the sample holder of an FTIR spectrometer.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ , co-adding at least 16 scans for a high-quality spectrum.
  - The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

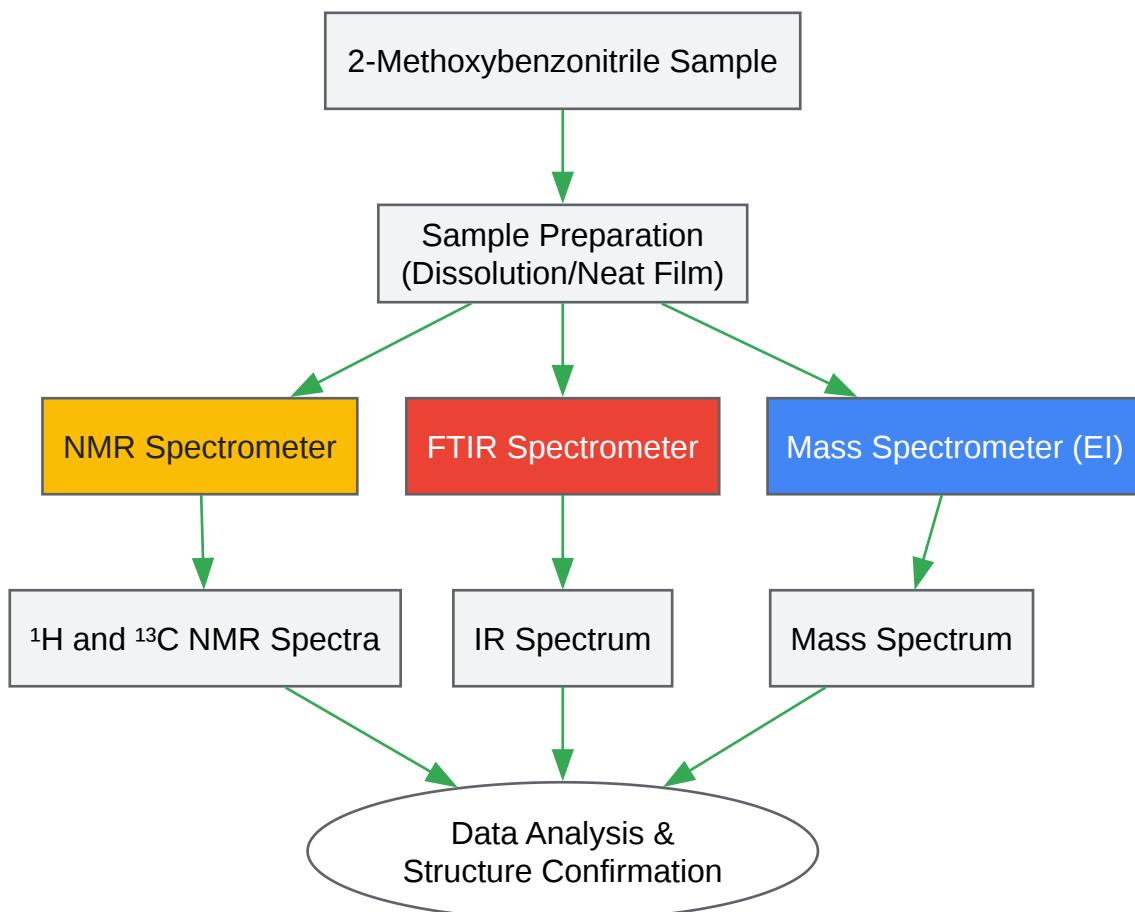
## Mass Spectrometry

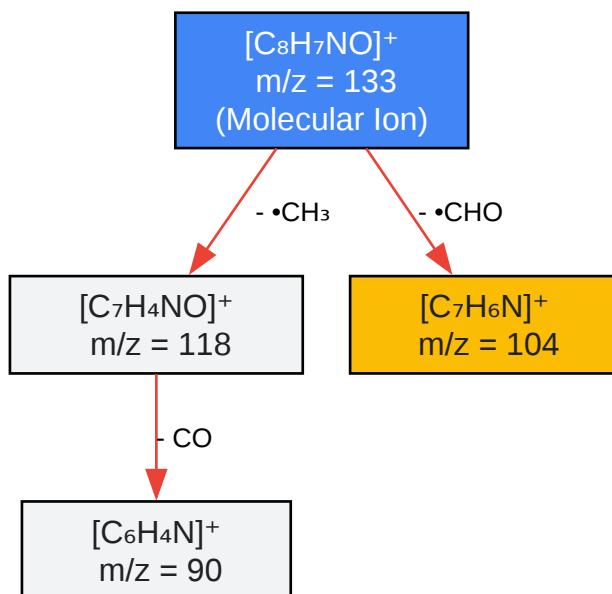
- Ionization Method: Utilize Electron Ionization (EI) for its ability to produce characteristic and reproducible fragmentation patterns.[4]

- Sample Introduction: Introduce a dilute solution of **2-Methoxybenzonitrile** in a volatile solvent (e.g., methanol or dichloromethane) via a Gas Chromatography (GC-MS) system or a direct insertion probe.
- Data Acquisition:
  - Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
  - Scan a mass range of m/z 40-200 to detect the molecular ion and all significant fragments.
  - The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

## Data Visualization

The following diagrams illustrate key aspects of the spectroscopic analysis of **2-Methoxybenzonitrile**.



[Click to download full resolution via product page](#)Figure 2: General workflow for the spectroscopic analysis of **2-Methoxybenzonitrile**.[Click to download full resolution via product page](#)Figure 3: Proposed mass spectrometry fragmentation pathway for **2-Methoxybenzonitrile** under EI.

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## References

- 1. 2-Methoxybenzonitrile | C<sub>8</sub>H<sub>7</sub>NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Methoxybenzonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | [thermofisher.com](http://thermofisher.com) [thermofisher.com]
- 4. uni-saarland.de [uni-saarland.de]

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